Phosphinic chloride, (2-chloroethyl)ethyl-
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Overview
Description
Phosphinic chloride, (2-chloroethyl)ethyl-, is an organophosphorus compound with the molecular formula C4H9Cl2P It is a derivative of phosphinic acid and is characterized by the presence of both chloroethyl and ethyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic chloride, (2-chloroethyl)ethyl-, can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite, which is then rearranged to give bis(2-chloroethyl)-2-chloroethylphosphonate . Another method involves the reaction of phosphorus trichloride with ethyl alcohol under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of phosphinic chloride, (2-chloroethyl)ethyl-, typically involves large-scale reactions using phosphorus trichloride and ethylene oxide. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the process and to ensure the safe handling of the reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
Phosphinic chloride, (2-chloroethyl)ethyl-, undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphinic acids or phosphonic acids under specific conditions.
Reduction Reactions: Reduction of phosphinic chloride can lead to the formation of phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular iodine are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of phosphinic esters, phosphinamides, or phosphinothioates.
Oxidation: Formation of phosphinic acids or phosphonic acids.
Reduction: Formation of phosphines or other reduced phosphorus compounds.
Scientific Research Applications
Phosphinic chloride, (2-chloroethyl)ethyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic chloride, (2-chloroethyl)ethyl-, involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new phosphorus-containing compounds .
Comparison with Similar Compounds
Phosphinic chloride, (2-chloroethyl)ethyl-, can be compared with other similar compounds such as:
Phosphonic acid, (2-chloroethyl)-: Similar in structure but with different reactivity and applications.
Phosphoric acid derivatives: These compounds have different oxidation states and reactivity profiles compared to phosphinic chloride.
Phosphinic chloride, (2-chloroethyl)ethyl-, is unique due to its specific reactivity and the presence of both chloroethyl and ethyl groups, which influence its chemical behavior and applications.
Properties
CAS No. |
61752-97-4 |
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Molecular Formula |
C4H9Cl2OP |
Molecular Weight |
174.99 g/mol |
IUPAC Name |
1-chloro-2-[chloro(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H9Cl2OP/c1-2-8(6,7)4-3-5/h2-4H2,1H3 |
InChI Key |
XTEJTTXGUDQQCT-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CCCl)Cl |
Origin of Product |
United States |
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